![molecular formula C23H26N4O4S B11655053 2-(2-tert-butyl-4-methylphenoxy)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]acetamide](/img/structure/B11655053.png)

2-(2-tert-butyl-4-methylphenoxy)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

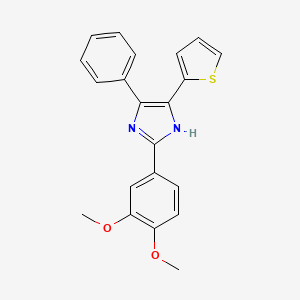

2-(2-tert-Butyl-4-methylphenoxy)-N-[4-(Pyrimidin-2-ylsulfamoyl)phenyl]acetamid ist eine komplexe organische Verbindung, die in verschiedenen Bereichen der wissenschaftlichen Forschung großes Interesse geweckt hat. Diese Verbindung zeichnet sich durch ihre einzigartigen strukturellen Bestandteile aus, zu denen eine tert-Butylgruppe, eine Methylphenoxygruppe und eine Pyrimidinylsulfamoyl-Gruppe gehören.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 2-(2-tert-Butyl-4-methylphenoxy)-N-[4-(Pyrimidin-2-ylsulfamoyl)phenyl]acetamid umfasst in der Regel mehrere Schritte, beginnend mit leicht zugänglichen Ausgangsmaterialien. Zu den wichtigsten Schritten in der Synthese gehören:

Bildung des tert-Butyl-4-methylphenoxy-Zwischenprodukts: Dieser Schritt beinhaltet die Reaktion von tert-Butylphenol mit Methyliodid in Gegenwart einer Base wie Kaliumcarbonat.

Kopplung mit Pyrimidinylsulfamoylchlorid: Das Zwischenprodukt wird dann in Gegenwart einer Base wie Triethylamin mit Pyrimidinylsulfamoylchlorid umgesetzt, um das gewünschte Produkt zu bilden.

Industrielle Produktionsmethoden

Die industrielle Produktion dieser Verbindung kann die Optimierung der Reaktionsbedingungen beinhalten, um Ausbeute und Reinheit zu maximieren. Dies umfasst die Kontrolle der Temperatur, der Reaktionszeit und den Einsatz von Katalysatoren, um die Reaktions-Effizienz zu verbessern.

Analyse Chemischer Reaktionen

Arten von Reaktionen

2-(2-tert-Butyl-4-methylphenoxy)-N-[4-(Pyrimidin-2-ylsulfamoyl)phenyl]acetamid kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden.

Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid durchgeführt werden.

Substitution: Die Verbindung kann nukleophile Substitutionsreaktionen eingehen, bei denen funktionelle Gruppen durch Nukleophile ersetzt werden.

Häufige Reagenzien und Bedingungen

Oxidation: Kaliumpermanganat in saurem oder basischem Medium.

Reduktion: Lithiumaluminiumhydrid in wasserfreiem Ether.

Substitution: Nukleophile wie Amine oder Thiole in Gegenwart einer Base.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Reaktionsbedingungen und Reagenzien ab, die verwendet werden. So kann beispielsweise die Oxidation zu entsprechenden Carbonsäuren führen, während die Reduktion zu Alkoholen oder Aminen führen kann.

Wissenschaftliche Forschungsanwendungen

2-(2-tert-Butyl-4-methylphenoxy)-N-[4-(Pyrimidin-2-ylsulfamoyl)phenyl]acetamid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Verwendung als Baustein in der organischen Synthese und als Reagenz in verschiedenen chemischen Reaktionen.

Biologie: Untersucht auf seine potenziellen biologischen Aktivitäten, darunter antimikrobielle und Antikrebs-Eigenschaften.

Medizin: Erforscht auf seine potenziellen therapeutischen Anwendungen, insbesondere in der Entwicklung neuer Medikamente.

Industrie: Verwendung in der Produktion von Spezialchemikalien und -materialien.

Wirkmechanismus

Der Wirkmechanismus von 2-(2-tert-Butyl-4-methylphenoxy)-N-[4-(Pyrimidin-2-ylsulfamoyl)phenyl]acetamid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und -wegen. Die Verbindung kann wirken durch:

Bindung an Enzyme oder Rezeptoren: Modulation ihrer Aktivität und Beeinflussung zellulärer Prozesse.

Interferenz mit der DNA- oder RNA-Synthese: Hemmung des Wachstums und der Proliferation von Zellen.

Induktion von oxidativem Stress: Führt zu Zelltod in bestimmten Zelltypen.

Wissenschaftliche Forschungsanwendungen

2-(2-TERT-BUTYL-4-METHYLPHENOXY)-N-{4-[(PYRIMIDIN-2-YL)SULFAMOYL]PHENYL}ACETAMIDE has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-(2-TERT-BUTYL-4-METHYLPHENOXY)-N-{4-[(PYRIMIDIN-2-YL)SULFAMOYL]PHENYL}ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

2-tert-Butyl-4-methoxyphenol: Teilt die tert-Butyl- und Phenolgruppen, aber es fehlt die Pyrimidinylsulfamoyl-Gruppe.

2-tert-Butyl-4-methylphenol: Ähnliche Struktur, aber ohne die Pyrimidinylsulfamoyl-Gruppe.

Einzigartigkeit

2-(2-tert-Butyl-4-methylphenoxy)-N-[4-(Pyrimidin-2-ylsulfamoyl)phenyl]acetamid ist aufgrund des Vorhandenseins der Pyrimidinylsulfamoyl-Gruppe einzigartig, die ihm besondere chemische und biologische Eigenschaften verleiht.

Eigenschaften

Molekularformel |

C23H26N4O4S |

|---|---|

Molekulargewicht |

454.5 g/mol |

IUPAC-Name |

2-(2-tert-butyl-4-methylphenoxy)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]acetamide |

InChI |

InChI=1S/C23H26N4O4S/c1-16-6-11-20(19(14-16)23(2,3)4)31-15-21(28)26-17-7-9-18(10-8-17)32(29,30)27-22-24-12-5-13-25-22/h5-14H,15H2,1-4H3,(H,26,28)(H,24,25,27) |

InChI-Schlüssel |

WECBXFPJZMJERQ-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC(=C(C=C1)OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CC=N3)C(C)(C)C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-{(5Z)-5-[4-(benzyloxy)-3-methoxybenzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}hexanoic acid](/img/structure/B11654971.png)

![Ethyl 6-bromo-5-[(4-nitrophenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B11654998.png)

![(2E)-3-(3,4-dimethoxyphenyl)-1-[2,2,4-trimethyl-4-(4-methylphenyl)-3,4-dihydroquinolin-1(2H)-yl]prop-2-en-1-one](/img/structure/B11655004.png)

![3-[(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(4-bromophenyl)propanamide](/img/structure/B11655011.png)

![2-{[2-(Morpholin-4-yl)ethyl]sulfanyl}-5-octylpyrimidine-4,6-diol](/img/structure/B11655024.png)

![N-[(2Z)-2-{[(2-methoxyphenyl)carbonyl]amino}-3-phenylprop-2-enoyl]methionine](/img/structure/B11655030.png)

![N'-[(9E)-1-benzyl-3,6-diazatricyclo[4.3.1.1~3,8~]undec-9-ylidene]-3-hydroxy-2-naphthohydrazide](/img/structure/B11655033.png)

![9-chloro-5,10-dihydro-4H-[1,2,5]oxadiazolo[3,4-a]carbazole](/img/structure/B11655041.png)

![4-[(Z)-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-methoxybenzoate](/img/structure/B11655045.png)

![(6Z)-6-{3-chloro-4-[2-(3,4-dimethylphenoxy)ethoxy]-5-methoxybenzylidene}-5-imino-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11655049.png)